1(2H)-Isoquinolinone, 7-bromo-3-methyl-
CAS No.: 1595959-15-1
Cat. No.: VC4718372
Molecular Formula: C10H8BrNO
Molecular Weight: 238.084
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1595959-15-1 |
---|---|
Molecular Formula | C10H8BrNO |
Molecular Weight | 238.084 |
IUPAC Name | 7-bromo-3-methyl-2H-isoquinolin-1-one |
Standard InChI | InChI=1S/C10H8BrNO/c1-6-4-7-2-3-8(11)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13) |
Standard InChI Key | GUKPMOGOOWYGPF-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C(C=C2)Br)C(=O)N1 |
Introduction
Key Findings
1(2H)-Isoquinolinone, 7-bromo-3-methyl- (CAS 1595959-15-1) is a brominated and methyl-substituted isoquinolinone derivative with emerging relevance in medicinal chemistry and organic synthesis. Characterized by the molecular formula , this compound exhibits a fused bicyclic structure with a ketone group at position 1, a bromine atom at position 7, and a methyl group at position 3 . While direct biological data remain limited, structural analogs demonstrate antioomycete and antimicrobial activities, suggesting potential utility in agrochemical and pharmaceutical research . Synthetic routes typically involve diazotization and bromination strategies adapted from related isoquinolinone frameworks .
Structural and Molecular Characteristics
Core Scaffold and Substituent Configuration
The compound belongs to the 1(2H)-isoquinolinone family, featuring a bicyclic structure comprising a benzene ring fused to a pyridone moiety. Key substituents include:
-
Bromine at position 7, which enhances electrophilic reactivity and influences intermolecular interactions .
-
Methyl group at position 3, contributing to steric effects and modulating solubility .
The planar arrangement of the bicyclic system facilitates π-π stacking, while the electron-withdrawing ketone group at position 1 polarizes the scaffold .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 238.08 g/mol | |
SMILES | CC1=CC2=C(C=C(C=C2)Br)C(=O)N1 | |
InChIKey | GUKPMOGOOWYGPF-UHFFFAOYSA-N | |
Boiling Point (predicted) | 435.8°C at 760 mmHg |
Synthesis and Optimization Strategies
Diazotization-Bromination Approach
A modified Sandmeyer reaction is commonly employed for introducing bromine to the isoquinolinone scaffold. For example, 7-amino-3,4-dihydroisoquinolin-1(2H)-one undergoes diazotization with NaNO₂ in HBr, followed by copper(I)-mediated bromination to yield 7-bromo derivatives . Adapting this method for 3-methyl-substituted precursors would involve:
-
Substrate Preparation: Starting with 3-methyl-7-amino-1(2H)-isoquinolinone.
-
Diazotization: Treatment with NaNO₂ and HBr at 0°C to form the diazonium intermediate.
-
Bromination: Addition of CuBr to replace the amino group with bromine .
Reported yields for analogous reactions reach 63%, though optimization may be required for the methylated variant .
Alternative Routes
-
Friedel-Crafts Alkylation: Introducing the methyl group post-bromination via electrophilic substitution, though regioselectivity challenges may arise.
-
Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to install bromine or methyl groups, contingent on precursor availability .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
-
Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
-
Stability: Susceptible to photodegradation; storage under inert atmosphere recommended .
Spectroscopic Data
-
NMR:
Biological Activity and Applications
Pharmacological Prospects
-
Kinase Inhibition: Methyl and bromine substituents may enhance binding to ATP pockets in kinase targets .
-
Neuroactive Potential: Isoquinolinones modulate GABA receptors, though bromine’s role requires clarification .
Industrial and Research Applications
Agrochemical Development
-
Fungicide Lead: Structural analogs demonstrate in vivo efficacy of 75–96% against plant pathogens .
-
Formulation: Encapsulation in nanoemulsions to enhance bioavailability .
Pharmaceutical Intermediates
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume